Trifluorométhanesulfonate de bismuth(III)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Bismuth(III) trifluoromethanesulfonate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Bismuth(III) trifluoromethanesulfonate, also known as Bismuth triflate, primarily targets glycosyl halides and acetophenones . It also interacts with allylic, propargylic, and benzylic alcohols . These compounds play crucial roles in various biochemical reactions.

Mode of Action

Bismuth(III) trifluoromethanesulfonate acts as a catalyst in several reactions. It promotes the deprotection of acetals , the cleavage of 2-tert-butoxy derivatives of thiophenes and furans , and the allylation of acetals to form homoallyl ethers . It also catalyzes the direct substitution of allylic, propargylic, and benzylic alcohols with sulfonamides, carbamates, and carboxamides .

Biochemical Pathways

The compound is involved in the glycosidation of differentially protected glucosyl, galactosyl, and mannosyl halides with many classes of glycosyl acceptors . It also catalyzes the cyclotrimerization of acetophenones into 1,3,5-triarylbenzenes . These reactions are part of larger biochemical pathways that contribute to various biological processes.

Result of Action

The action of Bismuth(III) trifluoromethanesulfonate results in the formation of homoallyl ethers from acetals , the activation of glycosyl bromides and glycosyl chlorides , and the production of 1,3,5-triarylbenzenes from acetophenones . These products have various applications in chemical and pharmaceutical industries.

Action Environment

The efficacy and stability of Bismuth(III) trifluoromethanesulfonate can be influenced by environmental factors such as temperature, light, and the presence of other chemicals. It is known to be an eco-friendly Lewis acid and is stable under green and light conditions . .

Méthodes De Préparation

Bismuth(III) trifluoromethanesulfonate can be synthesized by reacting triflic acid with bismuth(III) trifluoroacetate . Another method involves the reaction of bismuth(III) oxide with trifluoromethanesulfonic acid under controlled conditions . These methods are considered environmentally friendly and cost-effective.

Analyse Des Réactions Chimiques

Bismuth(III) trifluoromethanesulfonate is involved in several types of chemical reactions, primarily as a catalyst. It catalyzes:

Friedel-Crafts acylation and sulfonylation: It acts as a substitute for corrosive triflic acid in these reactions.

Direct substitution reactions: It catalyzes the substitution of allylic, propargylic, and benzylic alcohols with sulfonamides, carbamates, and carboxamides.

Deprotection of acetals: It is used in the deprotection of acetals and cleavage of 2-tert-butoxy derivatives of thiophenes and furans.

Glycosylation reactions: It is an effective catalyst for the activation of glycosyl bromides and chlorides.

Comparaison Avec Des Composés Similaires

Bismuth(III) trifluoromethanesulfonate is unique due to its high catalytic activity and eco-friendly nature. Similar compounds include:

- Ytterbium(III) trifluoromethanesulfonate

- Indium(III) trifluoromethanesulfonate

- Scandium(III) trifluoromethanesulfonate

- Iron(III) trifluoromethanesulfonate

These compounds also act as Lewis acids and are used in similar catalytic processes, but bismuth(III) trifluoromethanesulfonate is often preferred for its lower toxicity and higher efficiency.

Activité Biologique

Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) is a compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant case studies associated with Bi(OTf)₃, emphasizing its role as a catalyst in organic reactions and its implications in cancer therapy.

Overview of Bismuth(III) Trifluoromethanesulfonate

Bismuth(III) trifluoromethanesulfonate is an environmentally friendly Lewis acid that serves as a catalyst in various organic transformations. Its low toxicity and high catalytic efficiency make it an attractive alternative to traditional catalysts. The compound exhibits unique properties that facilitate reactions such as the Nazarov reaction and glycosylation processes, which are crucial in synthesizing biologically active compounds.

- Catalytic Activity : Bi(OTf)₃ acts as a catalyst in several organic reactions, enhancing reaction rates and yields without requiring additional co-catalysts or acidic scavengers. For instance, it has been shown to effectively catalyze the activation of glycosyl halides, leading to the formation of disaccharides from monosaccharides .

- Anticancer Properties : Preliminary studies indicate that derivatives synthesized using Bi(OTf)₃ exhibit promising anticancer activity against various human cancer cell lines. For example, indanones produced via the Nazarov reaction using Bi(OTf)₃ demonstrated significant cytotoxic effects on colon adenocarcinoma (HCT116), breast adenocarcinoma (MCF7), melanoma (SK-MEL-28), and acute leukemia (NB4) cell lines .

1. Nazarov Reaction

The Nazarov reaction catalyzed by Bi(OTf)₃ allows for the synthesis of 3-aryl-2-ethoxycarbonyl-1-indanones and 3-aryl-1-indanones. The optimization of this reaction revealed that using 10 mol% of Bi(OTf)₃ in acetonitrile at 60 °C yielded products with high efficiency (up to 93%) within a reduced timeframe .

Table 1: Optimization of Nazarov Reaction Conditions

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10 | Acetonitrile | Room Temp | 12 | 72 |

| 2 | 10 | Acetonitrile | 40 | 8 | 76 |

| 3 | 10 | Acetonitrile | 60 | 6 | 93 |

2. Biological Evaluation

A study assessing the biological profile of various indanones synthesized using Bi(OTf)₃ indicated that certain compounds achieved over a 75% reduction in cell viability at concentrations as low as 5 µg/ml across multiple cancer cell lines . This highlights the potential of Bi(OTf)₃ not only as a synthetic catalyst but also as a facilitator for developing therapeutics.

Propriétés

IUPAC Name |

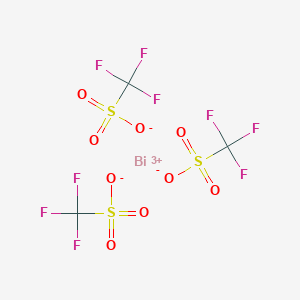

bismuth;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYENCOMLZDQKNH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BiF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432758 | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88189-03-1 | |

| Record name | Bismuth triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088189031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51KD8E1741 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Bismuth(III) trifluoromethanesulfonate as a catalyst?

A1: Bismuth(III) trifluoromethanesulfonate offers several advantages as a catalyst:

- High catalytic activity: It demonstrates remarkable activity in various organic reactions, including Friedel-Crafts acylations [], epoxide ring-opening reactions [, ], and glycosidations [].

- Mild reaction conditions: Many reactions proceed efficiently under mild conditions, often at room temperature, minimizing unwanted side reactions. [, ]

- Chemoselectivity: Bi(OTf)₃ exhibits excellent chemoselectivity, allowing for targeted transformations even in the presence of sensitive functional groups. []

- Recoverability and reusability: In some cases, Bi(OTf)₃ can be recovered and reused, enhancing its cost-effectiveness and reducing waste. []

Q2: Can you provide examples of reactions catalyzed by Bismuth(III) trifluoromethanesulfonate?

A2: Bismuth(III) trifluoromethanesulfonate catalyzes a wide array of reactions, including:

- Cyclotrimerization of acetophenones: It efficiently converts acetophenones into 1,3,5-triarylbenzenes, valuable building blocks in organic synthesis. [, ]

- Ring-opening of epoxides: Bi(OTf)₃ mediates the ring-opening of epoxides with various nucleophiles, providing access to valuable synthetic intermediates. [, , ]

- Friedel-Crafts acylations: It catalyzes Friedel-Crafts acylations of aromatic compounds, a fundamental reaction for introducing acyl groups onto aromatic rings. [, ]

- Glycosylations: Bi(OTf)₃ activates glycosyl halides, facilitating the formation of glycosidic bonds, crucial in carbohydrate chemistry. []

Q3: How does Bismuth(III) trifluoromethanesulfonate interact with substrates during catalysis?

A3: Bismuth(III) trifluoromethanesulfonate acts as a Lewis acid catalyst, coordinating to electron-rich species such as carbonyl oxygen or epoxide oxygen atoms. This coordination enhances the electrophilicity of the carbonyl carbon or the epoxide ring, making them more susceptible to nucleophilic attack. [, ]

Q4: Are there any limitations associated with the use of Bismuth(III) trifluoromethanesulfonate?

A4: While generally considered a mild and efficient catalyst, Bismuth(III) trifluoromethanesulfonate has a few limitations:

- Moisture sensitivity: It is hygroscopic and should be handled under anhydrous conditions to maintain its catalytic activity. []

- Limited substrate scope in some reactions: The substrate scope for certain reactions, like the sulfonylation of arenes, might be limited compared to other catalysts. []

Q5: What is the molecular formula and weight of Bismuth(III) trifluoromethanesulfonate?

A5: The molecular formula of Bismuth(III) trifluoromethanesulfonate is Bi(OSO₂CF₃)₃, and its molecular weight is 656.19 g/mol. []

Q6: What are the safety considerations when handling Bismuth(III) trifluoromethanesulfonate?

A7: Bismuth(III) trifluoromethanesulfonate should be handled with care as it is hygroscopic and can cause skin and eye irritation. Proper laboratory practices, including wearing appropriate personal protective equipment, should be followed. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.